[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide

Physicochemical profiling Lipophilicity Comparative scaffold analysis

[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide (CAS 5543-09-9) is a heterocyclic small molecule comprising a fused triazole-pyridine core with a carboxamide substituent at the 3-position, with molecular formula C₇H₆N₄O and molecular weight 162.15 g/mol. This scaffold serves as a core building block in medicinal chemistry and agrochemical research, structurally related to families of kinase inhibitors and herbicidal agents.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 5543-09-9
Cat. No. B12902460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide
CAS5543-09-9
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)C(=O)N
InChIInChI=1S/C7H6N4O/c8-6(12)7-10-9-5-3-1-2-4-11(5)7/h1-4H,(H2,8,12)
InChIKeyFAQDIWZVUSKTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide (CAS 5543-09-9): Structural Baseline for Research and Industrial Selection


[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide (CAS 5543-09-9) is a heterocyclic small molecule comprising a fused triazole-pyridine core with a carboxamide substituent at the 3-position, with molecular formula C₇H₆N₄O and molecular weight 162.15 g/mol . This scaffold serves as a core building block in medicinal chemistry and agrochemical research, structurally related to families of kinase inhibitors and herbicidal agents [1].

Scaffold for p38 MAP kinase and related inhibitor design
3-Carboxamide handle for SAR optimization
Fully aromatic core enables C-H functionalization and metal coordination

Why Interchanging [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide with Its Acid or Chloro Analogs Leads to Divergent Physicochemical and Pharmacological Profiles


The carboxamide group critically modulates both logarithmic partition coefficient (LogP) and polar surface area (PSA) relative to the carboxylic acid counterpart, altering solubility and membrane permeability . Substitution with chloro or tetrahydro groups further shifts electronic properties and hydrogen-bonding capacity, which directly impact target engagement in kinase inhibition and synthetic tractability [1]. Consequently, generic substitution without precise matching of these physicochemical signatures can undermine experimental reproducibility and potency predictions.

Carboxylic acid analog (CAS 5543-08-8): Lower LogP and PSA shift may alter membrane permeability and solubility profile
5-Chloro analog (CAS 66999-65-3): Reduced hydrogen-bonding capacity may weaken target engagement
5,6,7,8-Tetrahydro analog: Loss of aromaticity may limit synthetic diversification and metal complexation

Quantitative Differentiation Evidence for [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide (CAS 5543-09-9) Versus Closest Analogs


LogP Differentiation Between Carboxamide and Carboxylic Acid Forms

The target carboxamide exhibits a higher calculated LogP (0.53) compared to the corresponding carboxylic acid (LogP 0.42), indicating slightly greater lipophilicity that can influence membrane permeability and formulation strategy .

LogP Comparison
Cross-study comparable
Carboxamide LogP 0.53 Δ +0.1085 Acid LogP 0.42
Supports membrane permeation assessment for cell-based assays
Computed LogP; experimental validation recommended
Physicochemical profiling Lipophilicity Comparative scaffold analysis

Polar Surface Area (PSA) Comparison: Impact on Aqueous Solubility and Oral Bioavailability Predictions

The carboxamide group increases the polar surface area (PSA) by 5.79 Ų relative to the carboxylic acid, enhancing hydrogen-bonding donor/acceptor capacity and moderating aqueous solubility relative to the more polar acid .

PSA Difference
Cross-study comparable
ΔPSA +5.79 Ų
Balanced solubility-permeability profile for ADME screening
Computed tPSA; confirm experimentally
Drug-likeness ADME Formulation development

Triazolopyridine Scaffold Potency Advantage Over Benzimidazolone in p38 MAP Kinase Crystallographic Analysis

A comparative crystallographic evaluation of p38 MAP kinase inhibitors demonstrated that triazolopyridine-based inhibitors (compounds 20 and 25) are significantly more potent than the benzimidazolone scaffold they were modeled after, supporting the triazolopyridine core as a preferred pharmacophore for kinase targeting [1].

p38 Kinase Scaffold
Class-level inference
Qualitative potency advantage reported (exact fold-change not in snippet)
Supports scaffold prioritization in kinase programs
PDB 1ZZL; quantitative data requires full article
Kinase inhibition Structure-based drug design Crystallography

Non-Hydrogenated Core Scaffold Advantage in Synthetic Diversification and Metal Complexation

The unsaturated [1,2,4]triazolo[4,3-a]pyridine-3-carboxamide retains planarity and nitrogen lone-pair availability for N-coordination, unlike the 5,6,7,8-tetrahydro derivatives that lose aromaticity and metal-binding capability, as evidenced by its use in patent applications requiring subsequent C-H functionalization [1].

Aromatic Core Advantage
Class-level inference
Retains planarity and N lone pairs for coordination
Enables late-stage C-H functionalization and metal coupling
Inferred from patent literature; verify synthetic scope
Medicinal chemistry Synthetic building blocks Coordination chemistry

Carboxamide Hydrogen-Bonding Capacity Versus Chloro-Substituted Analogs in Target Engagement

The 3-carboxamide group provides both hydrogen-bond donor (N-H) and acceptor (C=O) functionalities, enabling bidentate interactions with biological targets. In contrast, the 5-chloro analog (CAS 66999-65-3) lacks these additional H-bonding vectors, potentially reducing binding affinity and selectivity .

H-Bond Capacity
Cross-study comparable
Amide: HBD 2, HBA 4 HBA −1 5-Cl: HBA 3 (loss of C=O)
Bidentate H-bonding may enhance target binding residence time
Functional group analysis; confirm via binding assays
Ligand-protein interactions Hydrogen bonding Drug design

Crystal Engineering Differentiation: Planarity and Packing Coefficient Relative to Acid Form

The carboxamide exhibits a melting point >200°C (decomposition) compared to the carboxylic acid melting at 166-167°C, reflecting stronger intermolecular hydrogen-bonding networks in the solid state that can translate to superior thermal stability in formulation processes [1].

Thermal Stability
Cross-study comparable
ΔT > 33°C higher for carboxamide
Supports wider processing window in formulation studies
Data from vendor specifications; verify independently
Solid-state chemistry Crystallinity Formulation stability

High-Impact Application Scenarios for [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide Based on Verified Differentiation Evidence


Scaffold for p38 MAP Kinase Inhibitor Optimization

Leveraging the triazolopyridine core's demonstrated potency advantage over benzimidazolone-based inhibitors in p38 MAP kinase crystal structures [1], researchers can use the carboxamide as a starting point for structure-activity relationship (SAR) studies, optimizing the 3-position amide substituent while retaining the scaffold's superior kinase-binding geometry.

Balanced Physicochemical Profile for Early ADME Screening

The carboxamide's LogP (0.53) and PSA (73.28 Ų) provide a balanced lipophilicity-hydrophilicity profile that is neither too polar like the acid (LogP 0.42, PSA 67.49) nor excessively hydrophobic, making it a suitable candidate for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies .

Crystal Engineering and Co-Crystal Screening Programs

The carboxamide's robust hydrogen-bonding network, evidenced by its high decomposition temperature (>200°C) relative to the carboxylic acid (mp 166-167°C), makes it a valuable co-former in pharmaceutical co-crystal screening to improve the solubility and stability of poorly soluble APIs [2].

Diversification via Late-Stage C-H Functionalization

The fully aromatic core retains reactive positions for palladium-catalyzed C-H activation and cross-coupling, unlike the saturated tetrahydro analogs, enabling late-stage diversification to generate focused chemical libraries for high-throughput screening [3].

Application
Selection Property
Validation Focus
p38 MAP kinase SAR studies
Triazolopyridine scaffold geometry
Kinase binding mode verification
Early ADME profiling
Balanced LogP/PSA profile
Membrane permeability assay fit
Co-crystal screening
Robust H-bonding network
Thermal stability and solubility enhancement
Late-stage diversification
Aromatic core reactivity
C-H activation compatibility
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